molecular formula C18H21NO4S B2718857 N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877651-22-4

N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2718857
CAS No.: 877651-22-4
M. Wt: 347.43
InChI Key: MSZHUKDDYYOCPR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS: 877651-22-4, C₁₈H₂₁NO₄S, MW: 347.43 g/mol) is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) core substituted with a thiophen-2-yl group and a 3,4-dimethoxyphenyl carboxamide moiety. Its molecular architecture is distinct due to the oxane ring’s conformational flexibility and the electron-donating methoxy groups, which may influence solubility, stability, and biological interactions .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-21-14-6-5-13(12-15(14)22-2)19-17(20)18(7-9-23-10-8-18)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZHUKDDYYOCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane and dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide exhibit significant anticancer activity. For instance, derivatives have shown percent growth inhibitions (PGIs) against various cancer cell lines, suggesting potential as anticancer agents. The compound's structure may allow it to interact with biological targets involved in cancer progression .

Antimicrobial Activity

The compound has been explored as a scaffold for developing new antimicrobial agents targeting multidrug-resistant pathogens. Studies have reported its effectiveness against Gram-positive bacteria, including resistant strains of Staphylococcus aureus. The presence of the thiophene ring is thought to enhance its antimicrobial properties by improving solubility and bioavailability .

Anticancer Studies

A study investigated the anticancer effects of this compound in vitro against several cancer cell lines. The results indicated that the compound exhibited substantial growth inhibition rates, particularly against ovarian and brain cancer cell lines. This suggests that further development could lead to effective cancer therapies.

Antimicrobial Research

In another case study focusing on antimicrobial applications, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested against various bacterial strains, revealing promising activity against antibiotic-resistant bacteria. The findings support the potential use of this compound as a lead structure for developing new antibiotics.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundContains a thiophene ring and dimethoxy-substituted phenyl groupAnticancer and antimicrobial
N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamideSimilar oxane structure but different methoxy placementPotentially different biological activities
N-(3,4-Dimethoxyphenethylamine)Shares methoxy-substituted aromatic componentDistinct reactivity and biological effects

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues in Thiophene Carboxamide Derivatives

describes several thiophene-3-carboxamide derivatives (Compounds 11–15) with varying substituents. For example:

  • Compound 13: 5-Cyano-N-(4-methoxyphenyl)-4-[2-(3,4-dimethoxyphenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide. Key Differences: Unlike the target compound, Compound 13 has a cyano group, a phenylamino substituent, and an extended acetamido linker. The presence of a thiophene ring instead of an oxane core reduces conformational rigidity. Physical Properties: Melting point (167–168°C) and yield (52%) are lower than the target compound’s inferred stability, possibly due to the oxane ring’s steric protection .

Oxathiolan vs. Oxane Derivatives

reports Compound 14b: (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone.

  • Structural Contrast: The oxathiolan ring (5-membered, sulfur-containing) replaces the oxane core, introducing a thioxo group.
  • Synthesis : Compound 14b was synthesized via reflux with carbon disulfide and KOH (yield unspecified), contrasting with microwave-assisted methods for thiophene carboxamides in .

Dimethoxyphenyl-Containing Neurotrophic Compounds

highlights trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene isolated from Z. montanum.

  • Functional Comparison: Both compounds share the 3,4-dimethoxyphenyl group but incorporate a styryl-substituted cyclohexene core.
  • Bioactivity : These derivatives demonstrated neurotrophic effects in PC12 cells and rat neurons, suggesting the dimethoxyphenyl moiety may enhance CNS-targeted activity .

Comparative Data Table

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Features Reference
Target Compound Oxane Thiophen-2-yl, 3,4-dimethoxyphenylamide N/A N/A High MW (347.43), conformational flexibility
Compound 13 () Thiophene Cyano, 3,4-dimethoxyphenylaminoacetamido 167–168 52 Extended linker, lower stability
Compound 14b () Oxathiolan Thioxo, thiophen-2-yl, 3,4-dimethoxyphenyl N/A N/A Thioxo group, higher ring strain
trans-3-(3,4-Dimethoxyphenyl)... () Cyclohexene Styryl, 3,4-dimethoxyphenyl N/A N/A Neurotrophic activity, planar structure

Research Findings and Implications

  • Synthetic Accessibility : Microwave-assisted synthesis () offers higher yields for thiophene carboxamides than traditional reflux methods (), though the target compound’s synthesis route remains unspecified .
  • Substituent Effects : The 3,4-dimethoxyphenyl group is recurrent in bioactive compounds (e.g., neurotrophic agents in ), implying its role in enhancing binding to biological targets via electron donation or hydrophobic interactions .
  • Structural Stability : The oxane core likely improves metabolic stability over 5-membered rings (e.g., oxathiolan in ) due to reduced ring strain and better steric protection of the carboxamide group .

Biological Activity

N-(3,4-Dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H17N1O4S1C_{16}H_{17}N_{1}O_{4}S_{1}. The structure consists of a thiophene ring attached to an oxane carboxamide moiety, which is further substituted with a dimethoxyphenyl group. This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have indicated that derivatives of benzamide can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer TypeIC50 (μM)Mechanism of Action
Compound ABreast Cancer12.5Apoptosis induction
Compound BLung Cancer15.0Cell cycle arrest
This compoundVariousTBDTBD

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing inhibition of growth at low concentrations. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

In vitro studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors that mediate cellular responses to external stimuli.
  • Gene Expression Regulation : It could influence the expression of genes associated with apoptosis and cell proliferation.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzamide derivatives, including this compound. The results indicated a promising IC50 value against breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 10 μg/mL, indicating strong potential for therapeutic applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide, and how are intermediates characterized?

  • Methodology : A typical synthesis involves a multi-step condensation reaction. For example, a thiophene-containing oxane precursor is reacted with 3,4-dimethoxyaniline under acidic catalysis (e.g., HCl in methanol) at elevated temperatures (~473 K). Reaction progress is monitored via TLC (hexane/chloroform). Post-reaction, purification is achieved through solvent extraction (e.g., ether) and crystallization (e.g., 95% ethanol).
  • Characterization : Confirm structure using 1H^1H/13C^{13}C NMR (aromatic protons at δ 6.8–7.5 ppm, oxane ring protons at δ 3.5–4.2 ppm), IR (amide C=O stretch ~1650 cm1^{-1}), and mass spectrometry (exact mass calculated: ~399.14 g/mol). X-ray crystallography (SHELX refinement) resolves stereochemistry and bond lengths (e.g., C–N bond: ~1.294 Å) .

Q. How is the crystal structure of this compound determined, and what conformational insights are revealed?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software for structure solution and refinement. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
  • Key Findings : The oxane ring adopts a boat conformation, with dihedral angles between aromatic planes (e.g., 67.4° between benzene and thiophene rings). Bond length deviations (e.g., shortened C–S bond: 1.76 Å vs. typical 1.82 Å) suggest conjugation effects. Hydrogen bonding (e.g., N–H···O) stabilizes the lattice .

Advanced Research Questions

Q. What computational approaches are used to predict binding interactions of this compound with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., Klebsiella pneumoniae PDB: 7BYE) using optimized 3D structures (DFT-geometry at B3LYP/6-31G* level). Binding affinity (ΔG) and interaction maps (hydrogen bonds, π-π stacking) are analyzed.
  • Findings : Strong interactions with active-site residues (e.g., Lys123 via H-bonding, hydrophobic contacts with Phe256). Docking scores (e.g., −9.2 kcal/mol) correlate with in vitro activity .

Q. How does structural modification (e.g., trifluoromethyl substitution) enhance pharmacological activity?

  • Case Study : Compared to its non-CF3_3 analog, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole shows 8-fold higher anti-cancer activity (IC50_{50}: 2.63 μM vs. 19.72 μM in MCF-7 cells).
  • Mechanism : The electron-withdrawing CF3_3 group increases electrophilicity, enhancing DNA intercalation or enzyme inhibition. Metabolic stability (via reduced CYP450 metabolism) is also improved .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Approach :

NMR vs. X-ray : Discrepancies in proton environments (e.g., dynamic effects in solution vs. solid-state rigidity) are addressed via variable-temperature NMR.

Tautomerism : Assess pH-dependent equilibria (e.g., keto-enol tautomers) using 1H^1H-NMR titration.

  • Example : A 0.1 Å deviation in C–O bond lengths (X-ray vs. DFT) may arise from crystal packing forces .

Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential health hazards (H373: prolonged exposure risk) .
  • Data Reproducibility : Full experimental details (e.g., NMR shifts, crystallographic CIF files) must be included in supplementary materials .

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